molecular formula C36H22O18 B191000 Dieckol CAS No. 88095-77-6

Dieckol

Cat. No. B191000
CAS RN: 88095-77-6
M. Wt: 742.5 g/mol
InChI Key: DRZQFGYIIYNNEC-UHFFFAOYSA-N
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Description

Dieckol is a phlorotannin that can be found in arame (Eisenia bicyclis), in Ecklonia cava, or in Ecklonia stolonifera . This compound shows antithrombotic and profibrinolytic activities . It also has an effect on hair growth . This compound is a naturally occurring phlorotannin found in some brown algal species . It has anti-bacterial, anti-cancer, anti-oxidant, anti-aging, anti-diabetic, and neuroprotective actions .


Synthesis Analysis

Rhodamine-labelled this compound synthesized through a click reaction was found to be localized in the endoplasmic reticulum (ER) of RAW 264.7 cells .


Chemical Reactions Analysis

This compound was found to enhance the extraction yield from Ecklonia cava through optimization of major variables in a generally recognized as safe solvent-based process .

Mechanism of Action

Dieckol is a major polyphenol found in marine brown seaweed, specifically in the species Ecklonia cava . It has been gaining attention in the scientific community due to its potential biological activities .

Target of Action

This compound primarily targets the GABA A -Benzodiazepine (BZD) receptor . This receptor plays a crucial role in the sleep-wake state of organisms . This compound also targets the PI3K, AKT, mTOR, and FAK signaling molecules, which play significant roles in cell apoptosis induction .

Mode of Action

This compound interacts with its targets, leading to various changes in cellular functions. For instance, it enhances non-rapid eye movement sleep (NREMS) in mice by activating the GABA A -BZD receptor . In the context of cancer, this compound inhibits the PI3K, AKT, mTOR, and FAK signaling molecules, playing a crucial role in inducing apoptosis in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes vasodilation by modulating calcium signaling and the PI3K/AKT/eNOS pathway . In cancer cells, this compound modulates the expression of key molecules that regulate apoptosis, inflammation, invasion, and angiogenesis .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are still under investigation. One derivative of this compound, dk07, has shown good binding affinity for the receptor binding domain (rbd) of sars-cov-2, along with acceptable physicochemical, pharmacokinetic, drug-likeness, and admet properties .

Result of Action

This compound’s action results in various molecular and cellular effects. It has been shown to enhance sleep in mice by increasing the amount of NREMS and decreasing wakefulness . In cancer cells, this compound induces apoptosis and inhibits cell proliferation, invasion, and angiogenesis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound administration increased NREMS duration in a dose-dependent manner in mice . Moreover, this compound remarkably inhibited lipid accumulation in high-fat diet-induced animal models .

Safety and Hazards

Dieckol should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Dieckol interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in inducing apoptosis by inhibiting PI3K, AKT, mTOR, and FAK signaling molecules . These interactions are crucial in biochemical reactions, contributing to its wide range of therapeutic functions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It significantly inhibits lipid accumulation induced by a high-fat diet in animal models . Furthermore, it has been shown to suppress cell proliferation and induce apoptosis in human hepatocellular carcinoma Hep3B cells . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces apoptosis via the mitochondrial pathway by modulating the Bcl-2 family proteins, cytochrome C, and caspases . Additionally, this compound inhibits the pro-inflammatory transcription factor NF-κB and COX2 in NDEA-induced hepatocarcinogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific information on this compound’s stability and degradation is limited, its long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to inhibit the PI3K, AKT, mTOR, and FAK signaling molecules, which play crucial roles in cell apoptosis . Detailed information on the specific enzymes or cofactors that this compound interacts with is currently limited.

Subcellular Localization

This compound has been found to be localized in the endoplasmic reticulum (ER) of RAW 264.7 cells This unique subcellular localization may contribute to its various biological activities

properties

IUPAC Name

4-[4-[6-(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-2-yl]oxy-3,5-dihydroxyphenoxy]dibenzo-p-dioxin-1,3,6,8-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22O18/c37-12-1-13(38)3-15(2-12)49-31-22(44)10-25(47)34-35(31)54-30-21(43)8-17(9-27(30)52-34)48-28-19(41)6-16(7-20(28)42)50-32-23(45)11-24(46)33-36(32)53-29-18(40)4-14(39)5-26(29)51-33/h1-11,37-47H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZQFGYIIYNNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)OC6=C(C=C(C7=C6OC8=C(C=C(C=C8O7)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388366
Record name Dieckol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88095-77-6
Record name Dieckol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88095-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dieckol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088095776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dieckol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIECKOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU0ESU4399
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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